2-Pentadecenal

Description

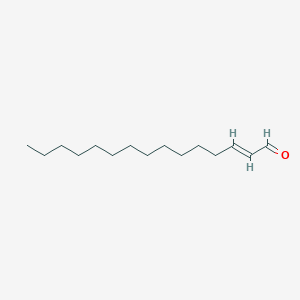

Structure

2D Structure

3D Structure

Properties

CAS No. |

64462-00-6 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

(E)-pentadec-2-enal |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |

InChI Key |

MLTULPRRIKTZBN-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCCCCCC=CC=O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Pentadecenal

Detection in Diverse Biological Matrices

The analysis of volatile organic compounds (VOCs) in exhaled breath is a burgeoning field of research, offering a non-invasive window into the metabolic state of the human body. ersnet.orgfrontiersin.org Exhaled breath condensate (EBC) is a valuable biological matrix for capturing these VOCs, which can serve as potential biomarkers for various physiological and pathological conditions. nih.govnih.gov EBC is formed by the cooling of exhaled air, which leads to the condensation of water vapor and the trapping of aerosolized particles from the airway lining fluid, as well as water-soluble volatile compounds. nih.govnih.gov

The detection of specific aldehydes, including unsaturated aldehydes like 2-Pentadecenal (B12703414), in EBC is of significant interest as they are often products of oxidative stress and lipid peroxidation. nih.gov The analysis of these compounds typically involves sophisticated analytical techniques to identify and quantify the minute concentrations present in breath samples. mdpi.com

Analytical Methodology:

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS). owlstonemedical.commdpi.com This powerful technique separates the complex mixture of compounds in the EBC sample and then identifies them based on their unique mass-to-charge ratio. owlstonemedical.com To enhance the detection of trace-level compounds, a pre-concentration step, such as thermal desorption (TD), is often employed. gcms.cz

Research Findings:

While direct studies focusing exclusively on this compound in EBC are limited, research on related aldehydes and the broader class of VOCs provides a framework for its potential detection and significance. For instance, studies have successfully identified a range of aldehydes in EBC, such as 4-hydroxy-2-alkenals and 2-alkenals, which are also products of lipid peroxidation. nih.gov

One study investigating VOCs in patients with severe idiopathic pulmonary arterial hypertension (IPAH) compared to healthy controls utilized GC/MS to analyze EBC samples. plos.org Although this particular study did not specifically report the detection of this compound, it successfully identified other unique and common VOCs between the two groups, demonstrating the utility of EBC analysis in discriminating between health and disease states. plos.org The methodology employed in such studies, involving GC/MS analysis of EBC, is directly applicable to the detection of this compound.

The table below summarizes the types of compounds often analyzed in EBC and the analytical methods used, which would be relevant for the detection of this compound.

| Compound Class | Analytical Method | Application |

| Aldehydes | Gas Chromatography-Mass Spectrometry (GC-MS) | Biomarkers of oxidative stress |

| Volatile Organic Compounds (VOCs) | Thermal Desorption-GC-MS (TD-GC-MS) | Disease diagnosis and monitoring |

| MicroRNAs | Reverse transcription-quantitative real-time PCR | Asthma diagnosis and endotyping plos.org |

| Anions (e.g., lactate, acetate) | Ion Chromatography | Metabolic and nitrosative stress assessment unil.ch |

Further research is required to specifically quantify the levels of this compound in the EBC of healthy individuals and in various disease states to establish its potential as a clinical biomarker. The existing methodologies for VOC analysis in EBC provide a solid foundation for such future investigations.

Biosynthetic Pathways and Precursors of 2 Pentadecenal

Proposed Enzymatic Mechanisms in Plant Systems

In plants, the synthesis of aldehydes like 2-Pentadecenal (B12703414) is often a result of oxidative processes that shorten a fatty acid chain by one carbon atom. The primary proposed mechanism involves the α-oxidation pathway, utilizing a specific class of enzymes.

The biosynthesis of this compound originates from C16 fatty acids. nih.gov Fatty acid synthesis is a fundamental process where acetyl-CoA is converted into long-chain fatty acids. wikipedia.orgmhmedical.com In most organisms, this de novo synthesis primarily produces the 16-carbon saturated fatty acid, palmitate. mhmedical.com This process occurs in the cytosol and requires a suite of enzymes and cofactors including ATP, NADPH, and biotin. mhmedical.com

Palmitic acid and its unsaturated derivative, palmitoleic acid, are the most likely precursors for this compound. researchgate.net Research involving the biotransformation of sea buckthorn oil, which is rich in these C16 fatty acids, has demonstrated the generation of various aldehydes, including (Z)-6-pentadecenal, through an enzymatic process that removes one carbon atom from the precursor fatty acid. nih.govresearchgate.net

Table 1: Fatty Acid Precursors for C15 Aldehyde Formation

| Precursor Fatty Acid | Molecular Formula | Resulting Aldehyde |

| Palmitic Acid | C16H32O2 | Pentadecanal |

| Palmitoleic Acid | C16H30O2 | Pentadecenal |

This table is generated based on the principle of the α-oxidation pathway, which results in a C(n-1) aldehyde from a Cn fatty acid precursor.

The key enzymatic pathway for the conversion of fatty acids into chain-shortened aldehydes is the α-dioxygenase (α-DOX) pathway. nih.gov This pathway has been identified in various plants, including cucumber, rice, and tobacco. nih.gov

The process unfolds in two main steps:

Oxygenation : A heme-dependent α-dioxygenase enzyme acts on a free fatty acid (Cn), utilizing molecular oxygen. researchgate.net This reaction forms a transient 2-hydroperoxy fatty acid intermediate. nih.govresearchgate.net

Decarboxylation : The unstable 2-hydroperoxy fatty acid intermediate spontaneously decarboxylates (loses a molecule of CO2), resulting in the formation of an aldehyde with one less carbon atom (Cn-1). nih.govresearchgate.net

This enzymatic reaction provides a direct biocatalytic route from common fatty acids to valuable aldehydes. nih.gov

Table 2: Key Enzymes in the α-DOX Pathway for Aldehyde Formation

| Enzyme / Component | Function |

| α-Dioxygenase (α-DOX) | A heme-dependent enzyme that catalyzes the addition of O2 to the α-carbon of a fatty acid. researchgate.net |

| 2-Hydroperoxy fatty acid | An unstable intermediate formed by the action of α-DOX. nih.govresearchgate.net |

This table outlines the primary components of the enzymatic process responsible for converting a fatty acid into a C(n-1) aldehyde.

Hypothetical Microbial Biosynthesis Routes

While the direct microbial synthesis of this compound is not extensively documented in nature, hypothetical routes can be proposed based on known microbial capabilities. Many bacterial species synthesize a range of straight-chain and branched-chain fatty acids, with palmitate (C16:0) being a common product. wikipedia.org

A plausible hypothetical route involves the genetic engineering of a microbial host, such as E. coli. nih.gov By introducing and expressing the gene for a plant or algal α-dioxygenase, a microbe could be engineered to convert its endogenously produced C16 fatty acids into this compound. nih.govresearchgate.net Researchers have successfully expressed α-DOX from the cyanobacterium Crocosphaera subtropica in E. coli to produce chain-shortened aldehydes from supplied fatty acids. nih.gov This demonstrates the viability of using microbial cell factories for the biosynthesis of such compounds, provided the necessary genetic machinery and precursor substrates are available.

Environmental and Genetic Factors Influencing this compound Biosynthesis

The production of any secondary metabolite, including this compound, is not static but is influenced by a combination of genetic predispositions and environmental cues. nih.gov These factors primarily act by affecting the availability of precursors and the activity of biosynthetic enzymes. mdpi.comnih.gov

Environmental Factors: Environmental conditions can significantly impact an organism's metabolism and, consequently, the synthesis of fatty acid precursors and this compound. tutorchase.com Key factors include:

Temperature : Affects the rate of all enzymatic reactions. Extreme temperatures can denature enzymes, halting biosynthesis, while optimal temperatures promote it. tutorchase.com

pH : Can influence enzyme structure and activity, as well as the availability of nutrients in the environment. mdpi.commicrobenotes.com

Light : As the ultimate source of energy for photosynthesis in plants, light availability directly impacts the production of carbon skeletons (like acetyl-CoA) needed for fatty acid synthesis. tutorchase.comaskaboutireland.ie

Nutrient Availability : The supply of essential nutrients like carbon, nitrogen, and phosphorus is critical for the organism's growth and the synthesis of primary metabolites that serve as precursors. mdpi.com

Table 3: Influence of Environmental Factors on Biosynthesis

| Environmental Factor | General Influence on Biosynthesis |

| Temperature | Influences the rate of enzymatic reactions; extreme temperatures can inhibit or halt synthesis. tutorchase.com |

| pH | Affects enzyme stability and activity; influences nutrient uptake. mdpi.commicrobenotes.com |

| Light | Crucial for photosynthesis, which provides the energy and carbon precursors for fatty acid synthesis in plants. tutorchase.com |

| Nutrient Availability | Essential for building primary metabolites (e.g., fatty acids) that are precursors to this compound. mdpi.com |

| Water Availability | Essential for all metabolic processes as a universal solvent and transport medium. tutorchase.com |

This table summarizes the general effects of key environmental variables on the metabolic pathways leading to the synthesis of compounds like this compound.

Chemical Synthesis Methodologies for 2 Pentadecenal and Analogues

Laboratory-Scale Synthetic Approaches

Traditional laboratory methods for the synthesis of aldehydes like 2-pentadecenal (B12703414) often involve the functional group transformation of readily available starting materials. These approaches, while versatile, may sometimes require harsh reaction conditions or stoichiometric reagents.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For long-chain unsaturated alcohols like 2-pentadecen-1-ol, mild and selective oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the carbon-carbon double bond.

Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered non-nucleophilic base such as triethylamine. wikipedia.orgalfa-chemistry.comjk-sci.comchemistrysteps.com The Swern oxidation is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org The byproducts of the reaction, such as dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile, which can simplify product purification. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine reagent that offers a convenient and mild alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature. chemistrysteps.com

A general representation of the oxidation of a primary allylic alcohol to an α,β-unsaturated aldehyde is shown below:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to room temperature | Mild conditions, high yields, broad functional group tolerance | Unpleasant odor of dimethyl sulfide byproduct, requires low temperatures |

| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild conditions, high yields, commercially available | Can be sensitive to moisture |

The partial reduction of esters to aldehydes presents a challenge due to the high reactivity of the aldehyde product, which can be further reduced to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, particularly at low temperatures. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.comwikipedia.org

The reaction involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester, followed by the transfer of a hydride ion. The resulting tetrahedral intermediate is stable at low temperatures (e.g., -78 °C) and does not collapse to the aldehyde until a subsequent aqueous workup is performed. chemistrysteps.commasterorganicchemistry.com This low-temperature control is crucial to prevent over-reduction. commonorganicchemistry.commasterorganicchemistry.com

A general scheme for the DIBAL-H reduction of an α,β-unsaturated ester to an α,β-unsaturated aldehyde is as follows:

| Reagent | Key Conditions | Substrate Scope |

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), followed by aqueous workup | Effective for a wide range of esters, including α,β-unsaturated esters |

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis, a type of olefin metathesis, can be employed for the synthesis of α,β-unsaturated aldehydes by reacting a terminal alkene with an α,β-unsaturated aldehyde or a protected precursor. nih.govmdpi.com Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly used for these transformations due to their high activity and functional group tolerance. acs.org

For the synthesis of a long-chain enal like this compound, a possible cross-metathesis strategy would involve the reaction of a terminal alkene with a suitable α,β-unsaturated aldehyde partner in the presence of a Grubbs catalyst. The reaction is often driven by the release of a volatile byproduct like ethylene. wikipedia.org

| Catalyst | Reaction Type | Key Features |

| Grubbs Catalysts (Ru-based) | Cross-Metathesis | High functional group tolerance, can be used to form C=C bonds with control over geometry |

Stereoselective Synthesis of this compound Isomers (e.g., (E) and (Z) forms)

The stereochemistry of the carbon-carbon double bond in this compound is crucial for its biological activity and sensory properties. Therefore, stereoselective synthetic methods are of high importance.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and typically provides the thermodynamically more stable (E)-isomer with high selectivity. tandfonline.comsemanticscholar.orgnih.govnrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. tandfonline.comwikipedia.org The use of phosphonate esters in the HWE reaction offers advantages over the traditional Wittig reaction, including the easy removal of the water-soluble phosphate byproduct. tandfonline.comnih.gov

For the synthesis of (E)-2-pentadecenal, the HWE reaction would involve the reaction of tridecanal with a phosphonate ylide derived from a phosphonoacetate ester.

Conversely, the synthesis of the less stable (Z)-isomer requires modified olefination methods. The Still-Gennari olefination, a modification of the HWE reaction, is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. ic.ac.ukbohrium.comnih.govresearchgate.netresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether. nih.govresearchgate.net The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product. nrochemistry.comnih.gov

Another approach for the synthesis of (Z)-alkenes is the Julia-Kocienski olefination, which involves the reaction of a sulfone with an aldehyde. nih.gov

| Reaction | Stereoselectivity | Reagents |

| Horner-Wadsworth-Emmons | Predominantly (E) | Stabilized phosphonate ylide, aldehyde |

| Still-Gennari Olefination | Predominantly (Z) | Phosphonate with electron-withdrawing groups, strong base (e.g., KHMDS), crown ether, aldehyde |

| Julia-Kocienski Olefination | Predominantly (E), but can be modified for (Z) | Phenylsulfonyl carbanion, aldehyde, followed by reductive elimination |

Green Chemistry Principles Applied to Aldehyde Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of aldehyde synthesis, this involves the use of non-toxic reagents, renewable starting materials, and solvent-free or aqueous reaction conditions. researchgate.nettue.nltue.nl

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that can be adapted to be more environmentally friendly. researchgate.nettue.nltue.nl This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base. Greener approaches to the Knoevenagel condensation include the use of water as a solvent, solvent-free conditions, and the use of benign catalysts such as amines or ammonium salts instead of traditionally used pyridine and piperidine (B6355638). researchgate.nettue.nltue.nl For the synthesis of α,β-unsaturated aldehydes or their precursors, the Knoevenagel condensation offers a route that aligns with green chemistry principles.

| Green Chemistry Principle | Application in Aldehyde Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions. | Knoevenagel condensation in aqueous media. tue.nl |

| Use of Benign Catalysts | Employing non-toxic and recyclable catalysts. | Use of ammonium salts as catalysts in Knoevenagel condensation. researchgate.nettue.nl |

| Atom Economy | Designing reactions where the maximum proportion of reactant atoms are incorporated into the final product. | Catalytic approaches that minimize the use of stoichiometric reagents. |

Chemoenzymatic and Biocatalytic Synthesis Strategies

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can reduce the need for protecting groups and minimize waste. nih.govyoutube.comscispace.comthieme-connect.comacs.orgresearchgate.net

Several enzyme classes are relevant for the synthesis of aldehydes like this compound:

Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the reversible oxidation of alcohols to aldehydes using a nicotinamide cofactor (NAD⁺/NADP⁺). The selective oxidation of primary alcohols to aldehydes can be achieved, and the reaction can be driven towards the product by employing an efficient cofactor regeneration system. nih.govyoutube.com

Alcohol Oxidases (AOs) : AOs use molecular oxygen as an oxidant to convert alcohols to aldehydes, producing hydrogen peroxide as a byproduct. This avoids the need for expensive cofactors. youtube.com

Carboxylic Acid Reductases (CARs) : These enzymes catalyze the reduction of carboxylic acids directly to aldehydes, a challenging transformation in traditional organic chemistry. commonorganicchemistry.com

Ene-Reductases (ERs) : In combination with other enzymes, ene-reductases can be used in cascade reactions to produce saturated aldehydes from α,β-unsaturated precursors. scispace.com

A chemoenzymatic cascade could involve a chemical step to generate an α,β-unsaturated acid, which is then reduced to the corresponding aldehyde by a carboxylic acid reductase. commonorganicchemistry.com Whole-cell biocatalysis, using genetically engineered microorganisms, can be employed to perform multi-step syntheses in a single pot. nih.gov For instance, an engineered E. coli strain expressing an alcohol dehydrogenase and an NADPH oxidase with enhanced oxygen supply has been shown to efficiently oxidize α,β-unsaturated alcohols to their corresponding aldehydes. nih.gov

| Enzyme Class | Reaction Catalyzed | Advantages |

| Alcohol Dehydrogenase (ADH) | Alcohol → Aldehyde | High selectivity |

| Alcohol Oxidase (AO) | Alcohol → Aldehyde | Uses O₂ as oxidant, no cofactor regeneration needed |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Direct reduction of acids |

| Ene-Reductase (ER) | C=C bond reduction | Can be used in cascades for stereoselective reductions |

Biological Activities and Mechanistic Studies of 2 Pentadecenal

Pheromonal and Semiochemical Functions

Role in Insect Communication Systems (e.g., Aggregation, Sex Pheromones)

Direct evidence identifying 2-Pentadecenal (B12703414) as an aggregation or sex pheromone in insects is not available in the reviewed literature. However, research into insect chemical communication provides some relevant context.

Long-chain unsaturated aldehydes are a known class of insect semiochemicals. For instance, a structurally related but distinct compound, (2E,6Z,9Z)-2,6,9-pentadecatrienal (a C15 aldehyde with three double bonds), has been identified as a male-produced aggregation-sex pheromone in the cerambycid beetle Elaphidion mucronatum. agriculturejournals.cz This compound attracts both males and females of the species.

Furthermore, the broader class of (E)-2-alkenals, to which (E)-2-Pentadecenal belongs, are common components of the defensive and alarm secretions of various stink bugs (Hemiptera: Pentatomidae). For example, compounds like (E)-2-hexenal and (E)-2-decenal are found in the volatile blends of species such as the southern green stink bug, Nezara viridula. arabjchem.orgmdpi.com These secretions can serve in defense against predators and may also have a role in intraspecific communication, such as alarm signaling. However, specific research confirming such a role for this compound itself is absent.

Neurophysiological Responses and Olfactory Receptor Neuron Profiling

There is no available data on the specific neurophysiological responses or olfactory receptor neuron (ORN) profiles for this compound. General principles of olfaction describe how odorant molecules bind to ORNs, initiating a signal transduction cascade that leads to an action potential. semanticscholar.orgnih.govnih.gov The response of a neuron can vary based on the odorant's structure. However, specific electrophysiological or imaging studies detailing the response of any insect or vertebrate ORN to this compound have not been published in the accessible literature.

Antioxidant and Redox Modulation Properties

Investigation of Cellular Signaling Pathways (e.g., Nrf2 Activation)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. mdpi.comnih.gov It regulates the expression of a wide array of genes that encode for antioxidant proteins and detoxification enzymes. mdpi.comresearchgate.net Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. mdpi.comnih.gov However, upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts its ability to bind to Nrf2. mdpi.com This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby activating their transcription. nih.govnih.gov

This signaling pathway is a key mechanism for cellular protection. The activation of Nrf2 can enhance the production of endogenous antioxidants, which helps to mitigate oxidative stress and its damaging effects, such as lipid peroxidation and DNA damage. researchgate.net Furthermore, the Nrf2 pathway is involved in modulating inflammatory responses. researchgate.netfrontiersin.org There is evidence of cross-talk between the Nrf2 and NF-κB signaling pathways, where the activation of Nrf2 can lead to the suppression of NF-κB, a key regulator of pro-inflammatory gene expression. researchgate.net

Given that this compound is an aldehyde, a class of compounds known to be reactive electrophiles, it is plausible that it could interact with and activate the Nrf2 signaling pathway. Electrophilic compounds can react with sulfhydryl groups, such as the cysteine residues in Keap1, which is a primary mechanism for Nrf2 activation. nih.gov Therefore, investigations into the ability of this compound to modulate this critical cellular defense pathway are warranted to understand its full biological activity profile.

Other Biological Functions

Research has explored the potential anti-inflammatory properties of compounds structurally related to this compound. For instance, pentadecanoic acid (C15:0), a saturated fatty acid, has demonstrated anti-inflammatory effects in mouse models of inflammatory bowel disease (IBD). nih.gov Supplementation with C15:0 was shown to reduce the severity of both chronic ileitis and DSS-induced colitis. nih.gov Another related compound, pentadecane, has exhibited significant, dose-dependent anti-inflammatory effects in rat models. innovareacademics.inresearchgate.net It was shown to inhibit carrageenan-induced paw edema, a common model for acute inflammation. innovareacademics.inresearchgate.net While these studies focus on related saturated fatty acids and alkanes, they provide a basis for investigating the anti-inflammatory potential of unsaturated aldehydes like this compound. The presence of the aldehyde functional group and the double bond in this compound could lead to different biological activities compared to its saturated counterparts.

The ability of bacteria to form biofilms and produce virulence factors is often regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.govfrontiersin.org Biofilms are communities of bacteria encased in a self-produced matrix, which can protect them from antibiotics and host immune responses, contributing to chronic infections. nih.gov The QS system controls the expression of genes involved in biofilm formation and the production of virulence factors such as pyocyanin (B1662382) and rhamnolipids in pathogens like Pseudomonas aeruginosa. frontiersin.orgfrontiersin.org

Targeting the QS system is a promising strategy to combat bacterial infections without directly killing the bacteria, which may reduce the selective pressure for antibiotic resistance. nih.govmdpi.com Compounds that interfere with QS can inhibit biofilm formation and reduce the production of virulence factors. nih.govnih.gov For example, studies on various natural and synthetic compounds have shown their ability to modulate these processes in P. aeruginosa. frontiersin.orgfrontiersin.orgmdpi.com Given that some aldehydes have been shown to possess antimicrobial properties, investigating the potential of this compound to interfere with QS, inhibit biofilm formation, and reduce the expression of key virulence factors in pathogenic bacteria is a relevant area of research.

Table 1: Effects of Various Compounds on P. aeruginosa Virulence and Biofilm Formation

| Compound/Treatment | Effect on Biofilm Formation | Effect on Virulence Factors (e.g., Pyocyanin, Rhamnolipids) | Reference |

| F2F-2020202 (HDAC6 inhibitor) | Significant impairment | Reduced production | frontiersin.org |

| Paeonol | Significant inhibition | Reduced expression of QS-mediated virulence factors | frontiersin.org |

| Quinazolin-4(3H)-one derivatives | Reduction | Lowered pyocyanin and pyoverdine levels | mdpi.com |

Bacterial motility is crucial for processes such as colonization, biofilm formation, and virulence. taylorandfrancis.comubc.ca Different types of motility are employed by bacteria, including swimming, swarming, and twitching. Swimming is an individual movement in liquid environments powered by flagella. nih.gov Swarming is a rapid, multicellular movement on a surface, also mediated by flagella. nih.gov Twitching motility is a form of surface movement powered by the extension and retraction of type IV pili. nih.gov

In Pseudomonas aeruginosa, these forms of motility are interconnected and often regulated by the quorum sensing system. taylorandfrancis.com The ability to move towards nutrients or host cells and to form the initial attachments necessary for biofilm development is dependent on these motility mechanisms. ubc.canih.gov Studies have shown that various compounds can affect bacterial motility. For instance, salicylic (B10762653) acid has been observed to decrease swarming motility in P. aeruginosa, which correlates with a reduction in biofilm formation. ubc.ca The interplay between different motility types is complex; for example, non-motile subpopulations can influence the motility of the larger population. biorxiv.org Investigating the impact of this compound on twitching, swimming, and swarming motility could provide insights into its potential to interfere with bacterial colonization and biofilm initiation.

Table 2: Types of Bacterial Motility and Their Mechanisms

| Motility Type | Mechanism | Role in Pathogenesis | Reference |

| Swimming | Individual movement in liquid via rotating flagella | Colonization, reaching surfaces | nih.gov |

| Swarming | Rapid, multicellular surface movement via rotating flagella | Surface colonization, rapid spread | nih.gov |

| Twitching | Surface movement via extension and retraction of type IV pili | Biofilm formation, microcolony formation | nih.gov |

Biotransformation is the process by which living organisms chemically alter compounds, often to render them less toxic and more easily excretable. researchgate.netnih.gov This process typically occurs in phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov Phase II reactions involve conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate elimination. nih.gov The liver is a primary site for the biotransformation of foreign compounds (xenobiotics). researchgate.net

Enzymes such as cytochrome P450s are key players in Phase I metabolism. mdpi.com The study of biotransformation is crucial for understanding the fate of a compound in an organism and its potential for toxicity or therapeutic activity. researchgate.net Detoxification mechanisms are essential for protecting organisms from the harmful effects of chemical pollutants and other xenobiotics. nih.gov In aquatic organisms like mussels, the activity of enzymes involved in biotransformation and antioxidant defense, such as benzo[a]pyrene (B130552) hydroxylase and glutathione (B108866) S-transferase, are used as biomarkers to assess exposure to pollutants. nih.gov Understanding the biotransformation and detoxification pathways of this compound is important for evaluating its biological persistence and potential metabolic products.

Ecological and Environmental Significance

Factors such as a compound's persistence, potential for bioaccumulation, and the toxicity of its breakdown products are critical in assessing its environmental risk. jeeng.net For example, the widespread use of certain per- and polyfluoroalkyl substances (PFAS) has led to global environmental contamination due to their persistence. itrcweb.org The environmental impact of a substance is also related to its source and how it is released into the environment. itrcweb.org While specific studies on the ecological and environmental significance of this compound are not widely available, its identity as an organic aldehyde suggests it is likely biodegradable. However, its potential effects on non-target organisms and its role in specific ecological interactions, such as plant-herbivore or microbe-microbe signaling, remain areas for future investigation. The presence of similar compounds in the cuticular lipids of some plants and insects suggests a possible role in waterproofing and protection against environmental stressors. ontosight.ai

Contribution to Plant Defense Mechanisms and Herbivore Interactions

While direct research on the specific role of this compound in plant defense is not extensively documented, the functions of similar volatile aldehydes, particularly shorter-chain alkenals, are well-established in plant-herbivore interactions. Plants subjected to herbivory release a variety of volatile organic compounds (VOCs), which serve as a dynamic signaling mechanism. nih.gov Among these are aldehydes and alcohols, such as hexanal (B45976) and (E)-2-alkenals, which increase in concentration following herbivore attacks and are known to play a role in signaling. nih.gov

These herbivore-induced plant volatiles (HIPVs) can function as direct defenses by being toxic or deterrent to the feeding insect. mdpi.com More commonly, they act as indirect defenses by attracting natural enemies of the herbivores, such as predators and parasitoids. nih.govsciengine.com For instance, the release of a distinct profile of VOCs from damaged plants can effectively attract parasitic wasps that prey on the herbivores. nih.gov

The so-called "green leaf volatiles" (GLVs), which are primarily C6-aldehydes and their derivatives, are released almost instantly from damaged plant tissues. researchgate.net These compounds can prime the defenses of undamaged parts of the same plant or neighboring plants, leading to a more effective and enhanced defense response upon subsequent attack. acs.org While the direct involvement of the longer-chain this compound in these processes is yet to be fully elucidated, its structural similarity to known defensive alkenals suggests a potential, albeit unconfirmed, role in plant defense signaling pathways. It has been identified as a component of the essential oil of Coriandrum sativum (coriander) leaves. researchgate.net

Role in the Chemical Ecology of Animal Species

The role of this compound in the chemical ecology of animals is more clearly documented, particularly in the context of communication and defense.

In mammals, scent marking is a primary mode of chemical communication, and this compound has been identified as a component of these chemical signals. originalwisdom.com Notably, it has been detected in the anogenital gland secretions of the giant panda (Ailuropoda melanoleuca). sciengine.com These scent marks are deposited on landmarks like trees and rocks and convey complex information about the animal's sex, individuality, and reproductive status to other pandas. nih.govwikipedia.orgresearchgate.net The chemical composition of these scent marks, including compounds like this compound, allows for this detailed communication in a solitary species where direct encounters are infrequent. nih.govresearchgate.net

In the insect world, aldehydes are common components of defensive secretions. researchgate.netnih.govsi.edu These secretions are often released to deter predators. While many studies focus on shorter-chain aldehydes, the presence of a wide variety of aldehydes in these secretions across different insect orders suggests a broad defensive strategy. nih.gov For example, various aldehydes have been identified in the defensive secretions of true bugs (Heteroptera). nih.gov A related compound, (2E,6Z,9Z)-2,6,9-pentadecatrienal, has been identified as a male-produced aggregation-sex pheromone in the cerambycid beetle Elaphidion mucronatum, highlighting the role of similar C15 aldehydes in insect chemical communication. nih.gov

Furthermore, this compound has been identified in the ethanolic extract of the marine green macroalga Chaetomorpha linum, suggesting its presence and potential ecological role in marine environments as well. nih.gov

Mediation of Environmental Stress Responses

The specific function of this compound in mediating plant responses to environmental stress has not been a direct focus of research. However, the broader class of lipid-derived aldehydes is known to be involved in plant stress signaling. Abiotic stresses such as drought, high salinity, and extreme temperatures lead to the production of reactive oxygen species (ROS) in plants, which can cause damage to cellular components through lipid peroxidation. ncsu.edu

This process generates various reactive aldehydes. researchgate.net While high concentrations of these aldehydes can be toxic, at lower concentrations, they can act as signaling molecules that upregulate genes associated with survival and activate antioxidant responses. researchgate.net For example, the accumulation of certain aldehydes can trigger defense mechanisms against pathogens. researchgate.net

Plants have developed detoxification pathways to manage aldehyde levels, involving enzymes like aldehyde dehydrogenases (ALDHs). ncsu.edu These enzymes can be induced by stress and play a role in maintaining cellular homeostasis. ncsu.edu Given that this compound is a lipid-derived aldehyde, it is plausible that it could be produced during periods of environmental stress and may function as a signaling molecule within the complex network of plant stress responses, though this remains to be experimentally verified.

Interactive Data Tables

Table 1: Documented Biological Roles of this compound and Related Aldehydes

| Compound | Organism/System | Biological Role/Activity | Key Findings |

| This compound | Giant Panda (Ailuropoda melanoleuca) | Chemical Communication (Scent Marking) | Component of anogenital gland secretions used to convey information about sex and individuality. nih.govsciengine.com |

| This compound | Coriander (Coriandrum sativum) | Plant Volatile | Identified as a constituent of the essential oil from the leaves. researchgate.net |

| This compound | Marine Macroalga (Chaetomorpha linum) | Algal Metabolite | Detected in the ethanolic extract of the alga. nih.gov |

| (E)-2-Alkenals | Plants | Herbivore Defense | Increased production upon herbivore attack, involved in signaling. nih.gov |

| C6-Aldehydes (GLVs) | Plants | Herbivore Defense / Plant-Plant Communication | Rapidly released from wounded tissue, primes defenses in neighboring plants. researchgate.netacs.org |

| (2E,6Z,9Z)-2,6,9-Pentadecatrienal | Cerambycid Beetle (Elaphidion mucronatum) | Aggregation-Sex Pheromone | Male-produced pheromone that attracts both sexes. nih.gov |

| Various Aldehydes | Insects (Heteroptera) | Defensive Secretions | Common components of chemical defenses against predators. nih.gov |

Analytical Methodologies for 2 Pentadecenal Characterization

Chromatographic Separation and Spectrometric Identification

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of volatile compounds like 2-Pentadecenal (B12703414). wikipedia.orgscioninstruments.com This combination leverages the separation power of chromatography with the identification capabilities of mass spectrometry. spectroinlets.comtechnologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and robust technique for the analysis of volatile and semi-volatile compounds such as this compound. thermofisher.com In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column. wikipedia.orgthermofisher.com As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer. scioninstruments.com The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for highly specific identification by comparing it to spectral libraries. innovatechlabs.com

GC-MS is widely applied in food and flavor analysis, environmental monitoring, and the study of biological samples to detect and quantify aldehydes. wikipedia.orgscioninstruments.comspectroinlets.com For trace analysis, full scan mode can be used to identify unknown compounds, while selected ion monitoring (SIM) mode offers enhanced sensitivity for quantifying specific target analytes like this compound by monitoring only characteristic ions. thermofisher.comlancashire.ac.uk

Below is a table summarizing typical parameters for GC-MS analysis.

Table 1: Typical Parameters for GC-MS Analysis of Volatile Compounds

| Parameter | Description | Typical Setting |

|---|---|---|

| Injection Mode | Method of introducing the sample into the GC. | Splitless for trace analysis; Split for higher concentrations. nih.gov |

| Injector Temperature | Temperature at which the sample is vaporized. | 250-300 °C to ensure efficient volatilization. wikipedia.org |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). thermofisher.comnih.gov |

| GC Column | The stationary phase where separation occurs. | Fused-silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). wikipedia.org |

| Oven Program | Temperature gradient used to elute compounds. | Starts at a low temperature (e.g., 40-60°C) and ramps up to a high temperature (e.g., 250-300°C). |

| Ionization Mode | Method used to ionize the eluting compounds. | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. scioninstruments.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Quadrupole, Ion Trap, or Time-of-Flight (TOF). nih.gov |

| Acquisition Mode | Method of data collection. | Full Scan (e.g., m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification. lancashire.ac.uk |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful alternative for analyzing compounds that are less volatile or thermally unstable, or when derivatization is employed. measurlabs.comnih.gov UPLC utilizes columns with smaller particle sizes (<2 μm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. measurlabs.com

For aldehydes like this compound, analysis by UPLC-MS/MS often requires derivatization to enhance ionization efficiency and chromatographic retention. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. measurlabs.com In this technique, a specific precursor ion corresponding to the derivatized this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. lancashire.ac.ukmdpi.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix interference, enabling reliable quantification at very low levels. wikipedia.org

Table 2: Advantages of UPLC-MS/MS for Aldehyde Analysis

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| High Resolution | Superior separation of complex mixture components. | Reduces co-elution with interfering compounds from the matrix. |

| High Speed | Shorter run times compared to conventional HPLC. | Increases sample throughput for large-scale studies. measurlabs.com |

| High Sensitivity | Sharper, narrower peaks lead to better signal-to-noise ratios. | Enables detection and quantification of trace amounts of this compound. |

| Tandem MS (MS/MS) | Highly selective and specific detection. | Minimizes false positives by monitoring specific precursor-to-product ion transitions, crucial for complex biological or food samples. lancashire.ac.ukmdpi.com |

| Versatility | Suitable for a wide range of derivatized compounds. | Allows for analysis of this compound derivatives that may not be amenable to GC-MS. researchgate.net |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective technique for the quantification of specific compounds. researchgate.netnih.gov Since this compound does not possess native fluorescence, a pre-column or post-column derivatization step with a fluorogenic reagent is mandatory. researchgate.net This reaction converts the non-fluorescent aldehyde into a highly fluorescent product. mdpi.com

A common derivatization reagent for aldehydes is 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which reacts specifically with aldehydes to form a fluorescent product that can be detected with high sensitivity. mdpi.com Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol, but can also be adapted for aldehyde analysis. researchgate.netnih.gov The resulting fluorescent derivative is then separated by reverse-phase HPLC and quantified by the fluorescence detector. This method is valued for its high sensitivity, with detection limits often in the picomolar range, making it ideal for trace-level analysis in biological samples. nih.govmdpi.com

Table 3: Derivatization Reagents for HPLC-FLD Analysis of Aldehydes

| Reagent | Reaction Principle | Excitation (λex) / Emission (λem) | Advantages |

|---|---|---|---|

| 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) | Forms a highly fluorescent condensation product with aldehydes. mdpi.com | ~366 nm / ~455 nm mdpi.com | High selectivity for aldehydes, stable derivative, high sensitivity. mdpi.com |

| o-Phthalaldehyde (OPA) / Thiol | Forms a fluorescent isoindole derivative. | ~230-340 nm / ~450-455 nm nih.gov | Rapid reaction, commonly used in automated online derivatization systems. nih.gov |

| NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole) | Reacts with amine-containing derivatives of aldehydes. | ~450 nm / ~540 nm mdpi.com | Provides stable derivatives for sensitive detection. mdpi.com |

Advanced Mass Spectrometry Techniques

Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) is an advanced ambient ionization technique that allows for the real-time analysis of volatile and semi-volatile organic compounds (VOCs) directly from the gas phase, without any prior sample preparation or chromatographic separation. wikipedia.orgnih.gov SESI utilizes a nano-electrospray to generate charging agents that ionize molecules present in a vapor sample, such as exhaled breath. wikipedia.orgfossiliontech.com This soft ionization process typically results in protonated molecules [M+H]+, preserving the molecular identity of the analyte. wikipedia.org

Coupled with a high-resolution mass spectrometer (such as an Orbitrap or TOF), SESI-HRMS provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. nih.govnih.gov This technique is particularly powerful for non-invasive applications like breath analysis, where it can be used to monitor endogenous metabolites, including aldehydes like this compound, as potential biomarkers of disease or metabolic status in real-time. nih.govfossiliontech.com

Table 4: Features of SESI-HRMS for Volatile Compound Analysis

| Feature | Description | Advantage for this compound Analysis |

|---|---|---|

| Real-time Analysis | Data is acquired continuously as the sample is introduced. | Allows for dynamic monitoring of metabolic processes involving this compound. wikipedia.orgfossiliontech.com |

| Non-invasive | Samples like breath can be analyzed directly. | Ideal for clinical research and biomarker discovery without complex sample collection. nih.gov |

| No Sample Preparation | Vapor is analyzed directly, eliminating extraction and derivatization steps. | Reduces analysis time and potential for sample loss or contamination. wikipedia.org |

| Soft Ionization | Preserves the molecular ion with minimal fragmentation. | Simplifies spectral interpretation and identification of the intact molecule. wikipedia.org |

| High-Resolution MS | Provides highly accurate mass-to-charge ratio measurements. | Enables high-confidence annotation of this compound and differentiation from other isobaric compounds. nih.govfossiliontech.com |

Optimized Sample Preparation and Derivatization Protocols for Trace Analysis

The analysis of this compound at trace levels in complex matrices such as biological fluids, food, or environmental samples requires meticulous sample preparation. The primary goals are to isolate and concentrate the analyte, remove interfering substances, and convert it into a form suitable for analysis. scioninstruments.com

Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and concentrate analytes. scioninstruments.com For aldehyde analysis, cartridges such as C18 are used to retain the compounds of interest or their derivatives, while salts, proteins, and other polar interferences are washed away. mdpi.com The analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase. scioninstruments.com It is effective for extracting aldehydes from aqueous samples into an organic solvent like hexane (B92381) or toluene. researchgate.net

Headspace Analysis: For GC-MS, static or dynamic headspace techniques can be used to sample the volatile fraction above a liquid or solid sample, effectively isolating volatile compounds like this compound from the non-volatile matrix. hawach.com

Derivatization: Derivatization is a chemical modification of the analyte to enhance its analytical properties. hawach.com

For GC-MS: Silylation is a common method that replaces active hydrogens (like in hydroxyl groups that might exist in equilibrium) with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. researchgate.net Alkylation and acylation are other methods used to improve chromatographic behavior. researchgate.nethawach.com

For HPLC-FLD: As discussed, derivatization with a fluorescent tag like dimedone is essential to render the aldehyde detectable by fluorescence. mdpi.com The reaction conditions, including temperature, time, and pH, must be optimized to ensure complete and reproducible derivatization. mdpi.com

Table 5: Summary of Sample Preparation and Derivatization Protocols

| Technique | Principle | Target Application | Key Considerations |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. scioninstruments.com | GC-MS, HPLC | Sorbent selection (e.g., C18, PSA) is critical for recovery. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents. scioninstruments.com | GC-MS | Solvent choice and pH control are important for extraction efficiency. |

| Headspace Sampling | Analysis of the vapor phase above a sample. hawach.com | GC-MS | Temperature and equilibration time must be optimized. |

| Silylation (e.g., with MSTFA) | Replaces active hydrogens with TMS groups. nih.govresearchgate.net | GC-MS | Increases volatility and thermal stability. researchgate.net Reaction must be carried out in anhydrous conditions. |

| Fluorescent Derivatization (e.g., with Dimedone) | Attaches a fluorophore to the aldehyde. mdpi.com | HPLC-FLD | Reaction conditions (temp, time, pH) must be carefully controlled for quantitative analysis. mdpi.com |

Quantitative Analytical Methodologies for Biological and Environmental Samples

The quantification of this compound, a volatile organic compound, in complex biological and environmental samples necessitates sensitive and selective analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the foundational separation techniques, often coupled with mass spectrometry (MS) for definitive identification and quantification. longdom.org

Sample Preparation: The initial step in the analysis of biological and environmental samples is the extraction and preconcentration of this compound. For biological samples such as tissues or fluids, methods like solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are commonly utilized. doi.orguab.edu SPME is a solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample. doi.org For environmental samples like soil, water, or air, preparation may involve techniques such as purge and trap, headspace analysis, or solvent extraction to isolate the volatile aldehyde from the matrix. azolifesciences.compjoes.com The choice of extraction method depends on the sample matrix and the concentration of the analyte. uab.edu

Chromatographic and Spectrometric Analysis: Following extraction, gas chromatography-mass spectrometry (GC-MS) is a primary tool for the quantitative analysis of this compound. longdom.orgdoi.org The sample extract is injected into the GC, where this compound is separated from other volatile components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, which ionizes the molecule and fragments it into a unique pattern, allowing for both identification and quantification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov

High-performance liquid chromatography (HPLC), particularly when combined with MS (LC-MS), also serves as a powerful technique for the analysis of aldehydes. longdom.org While GC is often preferred for volatile compounds, HPLC can be advantageous for less volatile derivatives or when analyzing samples that are not amenable to GC analysis.

Quantitative Analysis in Specific Matrices:

Environmental Samples: The analysis of environmental contaminants often involves GC-MS or GC-APCI-MS/MS (Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry). waters.com These techniques provide the high sensitivity and specificity required to detect and quantify trace levels of pollutants in complex environmental matrices like sediment and water. waters.com Pyrolysis-GC/MS is another method used for the analysis of organic compounds in environmental samples, eliminating the need for extensive sample pretreatment. shimadzu.com

| Parameter | Technique | Sample Type | Key Findings |

| Quantification | Headspace SPME-GC-MS | Cilantro Leaves | Determined the concentration of (E)-2-pentadecenal as a component of the volatile profile. doi.org |

| High Sensitivity Quantification | GC-APCI-MS/MS | Sediment | Achieved low detection limits for organic contaminants, with good agreement with reference methods. waters.com |

| Trace Analysis | Immunoaffinity Chromatography-MS/MS | Biological Fluids | Enables specific isolation and accurate quantification of biomarkers and toxins. nih.gov |

| Direct Analysis | Pyrolysis-GC/MS | Environmental Debris | Allows for qualitative and quantitative analysis of organic compounds without extensive sample preparation. shimadzu.com |

Techniques for Stereoisomeric and Geometric Isomer Differentiation

This compound exists as geometric isomers, specifically the (E)-isomer (trans) and the (Z)-isomer (cis), due to the restricted rotation around the carbon-carbon double bond. teachy.app The spatial arrangement of the alkyl chain and the hydrogen atom relative to the aldehyde group defines the isomer. Differentiating between these isomers is critical as they can exhibit different biological activities and physical properties. teachy.app

Chromatographic Separation: Gas chromatography is a highly effective technique for separating geometric isomers. The difference in the physical properties of the (E) and (Z) isomers, such as their boiling points and interactions with the stationary phase of the GC column, allows for their separation. nist.gov Columns with specific polarities can enhance the resolution between the isomers.

High-performance liquid chromatography (HPLC) can also be employed for the separation of geometric isomers. Argentation HPLC, which involves the use of a stationary phase impregnated with silver ions (Ag+), is a specialized technique that can effectively separate compounds based on the degree and geometry of unsaturation. dntb.gov.ua

Spectroscopic and Other Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers. The coupling constants between the protons on the double bond are characteristically different for (E) and (Z) isomers.

Other methods that can aid in the determination of the configuration of geometric isomers include:

Method of Cyclization: This method is applicable if one of the isomers can undergo a cyclization reaction due to the proximity of reactive groups. ramauniversity.ac.inslideshare.net

Conversion to a Compound of Known Configuration: The isomer can be chemically converted to a compound whose stereochemistry is already known. ramauniversity.ac.inslideshare.net

Differences in Physical Properties: Isomers often have distinct physical properties like boiling points and melting points, which can be used for their characterization. teachy.appslideshare.net

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation based on boiling point and polarity differences. | The (E) and (Z) isomers of this compound can be separated on a suitable GC column. nist.gov |

| Argentation HPLC | Separation based on the interaction of double bonds with silver ions. | Can potentially separate (E)- and (Z)-2-pentadecenal based on the differential interaction of the double bond with the silver-impregnated stationary phase. dntb.gov.ua |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical shifts and coupling constants of protons on the double bond. | Provides definitive structural information to distinguish between the (E) and (Z) isomers. |

Future Research Trajectories and Potential Applications of 2 Pentadecenal

Comprehensive Elucidaion of Biosynthetic Pathways and Regulatory Networks

A fundamental area of future research will be the complete elucidation of the biosynthetic pathways leading to 2-Pentadecenal (B12703414) in various organisms. While it is understood to be a fatty aldehyde, the specific enzymes and genetic regulatory networks controlling its production are not well-defined. naturalproducts.net Drawing parallels from the study of other complex natural products, a multi-omics approach, integrating genomics, transcriptomics, and proteomics, will be essential. frontiersin.org This will help in identifying the key enzymes, such as those in the P450 family or fatty acid desaturases and reductases, that are involved in its formation.

Understanding the regulatory networks is equally crucial. Research into transcription factors and signaling pathways that modulate the expression of biosynthetic genes will provide a deeper understanding of how organisms control the production of this compound in response to developmental or environmental cues. nih.govanr.frnih.gov This knowledge is a prerequisite for any attempt to engineer its production in heterologous systems. mdpi.com

Key Research Questions for Biosynthetic Pathways:

What are the core enzymes responsible for the desaturation and functionalization of the C15 fatty acid precursor?

How are the genes encoding these enzymes organized and regulated at the genetic level?

What are the signaling molecules and environmental triggers that induce or suppress this compound synthesis?

Deepening Mechanistic Understanding of Identified Bioactivities

Preliminary studies have suggested that this compound and structurally similar compounds possess antimicrobial and anti-inflammatory properties. ontosight.ai Furthermore, its role as a volatile compound in plants suggests it may be involved in plant defense or communication. nih.govresearchgate.net Future research must move beyond simple observation to a mechanistic understanding of these bioactivities.

For its antimicrobial effects, research should focus on how this compound interacts with microbial cells. This could involve studying its effects on cell membrane integrity, essential enzyme function, or other cellular processes. nih.gov Similarly, understanding its anti-inflammatory potential will require investigation into its interactions with key inflammatory pathways and signaling molecules in mammalian systems.

In the context of plant biology, its role as a signaling molecule or defense compound needs to be explored. This could involve studying its effect on insect herbivores or pathogens, as well as its role in attracting beneficial organisms. researcher.liferesearchgate.net

Development of Sustainable and Scalable Production Strategies (e.g., Biotechnological)

The current sources of this compound are often limited to natural extraction, which can be inefficient and unsustainable. A major thrust of future research will be the development of sustainable and scalable production methods. Biotechnology offers a promising avenue for this. nih.gov

By identifying the complete biosynthetic pathway, it becomes possible to transfer the necessary genes into a microbial host, such as E. coli or Saccharomyces cerevisiae, for heterologous production. mdpi.com This approach has been successfully used for other valuable natural products and offers the potential for cost-effective and environmentally friendly production. plos.org Research will need to focus on optimizing microbial strains and fermentation conditions to maximize yields. nih.govacs.org

Potential Biotechnological Production Approaches:

| Approach | Description | Key Research Focus |

|---|---|---|

| Metabolic Engineering | Modifying the metabolism of a host organism to enhance the production of the target compound. | Optimizing precursor supply, eliminating competing pathways, and enhancing enzyme expression. |

| Synthetic Biology | Designing and constructing new biological parts, devices, and systems. | Creating novel biosynthetic pathways and regulatory circuits for controlled production. nih.gov |

| Fermentation Optimization | Refining the conditions under which the engineered microbes are grown. | Media composition, temperature, pH, and aeration strategies to maximize yield and productivity. nih.gov |

Exploration in Ecologically Sound Pest Management and Bio-control Strategies

The potential of this compound as a component of ecologically sound pest management strategies is a significant area for future exploration. Its presence in plants suggests a natural role in defense, which could be harnessed for agricultural applications. doi.org Research is needed to evaluate its efficacy as a repellent, antifeedant, or insecticide against a range of agricultural pests. umn.eduresearchgate.net

Furthermore, its potential as a semiochemical, a chemical that mediates interactions between organisms, could be exploited. For instance, it might be used to disrupt pest mating or attract natural predators of pests. nih.govhilarispublisher.comnih.govfrontiersin.org The development of formulations that ensure the stability and controlled release of this compound in the field will be a critical aspect of this research. google.com

The use of this compound in integrated pest management (IPM) programs could contribute to reducing the reliance on synthetic pesticides, thereby minimizing environmental impact and the development of insecticide resistance. pesticidestewardship.orgufl.edu

Integration into Natural Product Chemistry and Functional Ingredient Development

The unique chemical structure and sensory properties of this compound make it a candidate for integration into natural product chemistry and the development of functional ingredients. Its aroma profile, which can contribute to the characteristic scent of foods like cilantro, suggests potential applications in the flavor and fragrance industry. doi.orgnih.govresearchgate.netresearchgate.net

Research into its sensory characteristics, including odor threshold and quality, will be important for these applications. nih.gov Furthermore, its potential bioactive properties, such as antioxidant or antimicrobial effects, could lead to its use as a functional ingredient in foods, cosmetics, or other consumer products. ontosight.ainih.gov This aligns with the growing consumer demand for natural and sustainably sourced ingredients. europa.eumdpi.com

Future work in this area will involve not only the characterization of this compound itself but also the exploration of its derivatives and synergistic effects with other natural compounds. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and distinguishing 2-Pentadecenal from structurally similar aldehydes (e.g., 4-hydroxy-2-undecenal)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are foundational for structural elucidation. GC-MS provides retention indices and fragmentation patterns, while NMR (¹H and ¹³C) resolves positional isomerism (e.g., distinguishing double-bond positions). For hydroxy-substituted analogs like 4-hydroxy-2-undecenal, derivatization (e.g., silylation) enhances volatility for GC analysis . Coupling with high-resolution mass spectrometry (HRMS) ensures precise molecular formula determination.

Q. What are the established protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Cross-aldol condensation between pentadecanal and acetaldehyde derivatives is a common route. Catalytic methods using proline-based organocatalysts improve stereoselectivity. Post-synthesis purification via fractional distillation or silica-gel chromatography minimizes by-products. Yield optimization requires strict control of reaction temperature (20–25°C) and inert atmospheres to prevent oxidation .

Q. How can researchers assess the biological activity of this compound in model organisms?

- Methodological Answer : Use Drosophila melanogaster or Caenorhabditis elegans for preliminary toxicity and pheromonal activity assays. Dose-response studies (0.1–100 µM) with controls (solvent-only) are critical. Behavioral assays (e.g., olfactometry) quantify attraction/repulsion. For mechanistic insights, transcriptomic profiling post-exposure identifies pathways modulated by the compound .

Advanced Research Questions

Q. How can contradictory findings about this compound’s stability under varying pH conditions be systematically resolved?

- Methodological Answer : Design a matrix of stability tests across pH 3–10, monitoring degradation via UV-Vis spectroscopy (λ = 220–280 nm) and LC-MS. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Compare results with structurally analogous aldehydes (e.g., 2-Hexenal) to identify substituent effects. Contradictions often arise from impurities in stock solutions; rigorous purity validation (≥98% by HPLC) is essential .

Q. What experimental designs are optimal for quantifying this compound in complex biological matrices (e.g., insect cuticular hydrocarbons)?

- Methodological Answer : Solid-phase microextraction (SPME) paired with GC×GC-TOFMS improves sensitivity in trace analysis. Matrix-matched calibration curves correct for signal suppression/enhancement. Internal standards (e.g., deuterated this compound) account for recovery variability. For validation, spike-and-recovery experiments (70–130% recovery acceptable) ensure method robustness .

Q. How can researchers reconcile discrepancies in reported enantiomeric ratios of naturally derived vs. synthetic this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection resolves enantiomers. Compare natural extracts (e.g., from Bactrocera dorsalis) with synthetic batches. Discrepancies may arise from enzymatic racemization during extraction; employ cold acetone quenching and protease inhibitors to preserve native ratios .

Methodological Challenges and Solutions

Q. What strategies mitigate oxidation artifacts during this compound storage and handling?

- Methodological Answer : Store under argon at −80°C in amber vials. Add antioxidants (0.1% BHT) to stock solutions. Periodically validate stability via GC-FID. For long-term studies, lyophilization in inert matrices (trehalose) preserves integrity .

Q. How can interdisciplinary approaches (e.g., computational chemistry + metabolomics) enhance understanding of this compound’s ecological roles?

- Methodological Answer : Molecular docking simulations predict binding affinities to insect odorant receptors (e.g., ORCO proteins). Validate predictions via CRISPR knockouts in model species. Metabolomic profiling identifies co-occurring semiochemicals, revealing synergistic/antagonistic interactions .

Data Analysis and Interpretation

Table 1 : Common Analytical Parameters for this compound

| Technique | Key Parameters | Typical Values |

|---|---|---|

| GC-MS | Retention Index, m/z Fragments | RI: 1680; m/z: 85 (base peak) |

| ¹H NMR | δ (ppm): Doublet (J = 8.2 Hz) | δ 9.48 (CHO), 5.85 (CH=CH) |

| Chiral HPLC | Enantiomeric Excess (ee) | 92–98% (synthetic batches) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.